molecular formula C3H10Cl2N2S B596687 1-(Thietan-3-yl)hydrazine dihydrochloride CAS No. 1374651-59-8

1-(Thietan-3-yl)hydrazine dihydrochloride

Katalognummer: B596687
CAS-Nummer: 1374651-59-8
Molekulargewicht: 177.087
InChI-Schlüssel: HJTPAXBTTAPLGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Thietan-3-yl)hydrazine dihydrochloride ( 1374651-59-8) is a chemical compound with the molecular formula C3H10Cl2N2S and a molecular weight of 177.1 g/mol . This molecule features a thietane ring, an aliphatic four-membered heterocycle containing sulfur, which is an important motif found in pharmaceutical cores and biological compounds . As such, it serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research for the development of new therapeutic agents. Researchers utilize this hydrazine derivative as a key starting material for the synthesis of more complex molecules. The compound is supplied as a dihydrochloride salt, which can enhance its stability and solubility for various experimental applications. According to safety data, this substance should be handled with care and carries the warning signal word "Warning" with hazard statements indicating it may cause skin and eye irritation or specific target organ toxicity . It is recommended to store this product at room temperature and to avoid exposure to heat, flames, and sparks . This product is intended for research use only (RUO) and is not approved for human, veterinary, or therapeutic use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

thietan-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S.2ClH/c4-5-3-1-6-2-3;;/h3,5H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTPAXBTTAPLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857423
Record name (Thietan-3-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-59-8
Record name (Thietan-3-yl)hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Thietane Scaffold: A Versatile Player in Modulating Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning their attention to under-explored chemical motifs. Among these, the thietane scaffold, a four-membered heterocycle containing a sulfur atom, has emerged as a compelling structural unit.[1][2] Though less studied than its oxygen-containing counterpart, the oxetane, the thietane ring offers a unique and tunable set of physicochemical properties that can be strategically employed to overcome common drug discovery challenges.[1][3] This guide provides a comprehensive technical overview of the thietane scaffold, delving into its synthesis, conformational characteristics, and its profound impact on key drug-like properties including lipophilicity, solubility, and metabolic stability. Through a synthesis of current literature, experimental protocols, and comparative data analysis, this document serves as a resource for the rational incorporation of thietane moieties in modern drug design.

The Strategic Value of Thietanes in Medicinal Chemistry

The judicious introduction of small, sp³-rich scaffolds is a proven strategy to enhance the three-dimensionality of drug candidates, often leading to improved potency and selectivity while navigating crowded intellectual property landscapes. Thietanes, in this context, present a particularly intriguing case due to the versatile nature of the sulfur atom.[1] Unlike the relatively fixed polarity of an oxetane, the sulfur in a thietane can exist in three oxidation states: sulfide (thietane), sulfoxide (thietane-1-oxide), and sulfone (thietane-1,1-dioxide). This "three-in-one" characteristic allows for a nuanced modulation of a molecule's physicochemical properties from a single scaffold.[4]

The incorporation of a thietane ring can profoundly influence a compound's:

  • Lipophilicity (LogD/LogP): The oxidation state of the sulfur atom provides a handle to fine-tune lipophilicity. While the parent thietane is relatively lipophilic, the corresponding sulfoxide and sulfone are significantly more polar, often surpassing the polarity of an oxetane.[4]

  • Aqueous Solubility: Increased polarity, a hallmark of the oxidized thietane scaffolds, can lead to substantial improvements in aqueous solubility, a critical parameter for oral bioavailability.[5]

  • Metabolic Stability: The strained four-membered ring of thietane can be more metabolically robust than other common functionalities. Furthermore, the different oxidation states can influence metabolic pathways.[6]

  • Acidity and Basicity (pKa): The electron-withdrawing nature of the sulfoxide and sulfone groups can modulate the pKa of neighboring ionizable groups, a useful tool for optimizing drug absorption and distribution.[4]

  • Bioisosterism: Thietanes have been successfully employed as bioisosteres for gem-dimethyl groups, carbonyls, and even carboxylic acids, offering a novel strategy to address liabilities associated with these common functionalities.[3][7]

Navigating the Synthetic Landscape of Thietanes

The accessibility of a diverse range of functionalized thietane building blocks is crucial for their successful integration into drug discovery programs. A variety of synthetic methods have been developed to construct the thietane core.[5]

A common and versatile approach involves the cyclization of 1,3-difunctionalized propane derivatives. For instance, the reaction of a 1,3-dihaloalkane with a sulfide source, such as sodium sulfide, is a classical method for thietane synthesis.[8]

1,3-Dihalopropane X-(CH2)3-X Thietane Thietane Ring 1,3-Dihalopropane->Thietane Intramolecular Cyclization S^2- S^2- S^2-->1,3-Dihalopropane 2HX 2 HX Thietane->2HX

General synthesis of the thietane ring.

More sophisticated methods, such as the photochemical [2+2] cycloaddition of thioketones with alkenes, have also been developed, expanding the scope of accessible thietane derivatives.[5] The synthesis of 3-substituted thietanes often starts from commercially available precursors like epichlorohydrin or 3-thietanone, which can be elaborated into a variety of functional groups.[9]

Conformational Preferences of the Thietane Ring

The four-membered ring of thietane is not planar and adopts a puckered conformation to alleviate ring strain. The degree of puckering is influenced by the oxidation state of the sulfur atom and the nature of substituents.

  • Thietane (S(II)): The parent thietane ring exhibits a puckered conformation.

  • Thietane-1-oxide (S(IV)): The introduction of a sulfoxide group increases the polarity and can influence the puckering of the ring. The lone pair and the oxygen atom on the sulfur create a chiral center, leading to diastereomeric possibilities in substituted thietanes.

  • Thietane-1,1-dioxide (S(VI)): The sulfone group significantly alters the geometry and electronic properties of the ring. Crystal structures of 3,3-disubstituted thietane-1,1-dioxides have shown puckering angles that can be influenced by intramolecular hydrogen bonding.[10]

Thietane Thietane (S(II)) Puckered Conformation Sulfoxide Thietane-1-oxide (S(IV)) Increased Puckering Chiral Center Thietane->Sulfoxide Oxidation Sulfone Thietane-1,1-dioxide (S(VI)) Altered Geometry Highly Polar Sulfoxide->Sulfone Oxidation

Oxidation states and conformations of thietane.

These conformational subtleties can have a significant impact on how a thietane-containing molecule presents its pharmacophoric elements to a biological target, potentially leading to improved binding affinity and selectivity.

Physicochemical Property Modulation: A Data-Driven Perspective

The true utility of the thietane scaffold lies in its ability to predictably modulate key physicochemical properties. The following table summarizes a comparative analysis of thietane and its oxidized forms against other commonly used small rings.

ScaffoldcLogP (Calculated)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)pKa (of 3-amino derivative)
Cyclobutane HighLowVariable~10.5
Azetidine ModerateModerateVariable~11.3
Oxetane ModerateModerate to HighGenerally Good~8.8
Thietane (S(II)) HighLowVariable~9.8
Thietane-1-oxide (S(IV)) LowHighVariable~7.5
Thietane-1,1-dioxide (S(VI)) Very LowVery HighGenerally Good~6.5

Note: The values presented are generalized trends and can vary significantly depending on the specific substitution pattern of the molecule.[3][4]

This data highlights the remarkable tunability afforded by the thietane scaffold. A medicinal chemist can strategically choose the oxidation state of the sulfur to dial in the desired level of lipophilicity and polarity, a level of control not offered by other small rings.

Experimental Protocols for Property Assessment

To rigorously evaluate the impact of thietane incorporation, standardized and reproducible experimental protocols are essential.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 20 mM NADPH regenerating system solution in phosphate buffer.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute the HLM to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the appropriate equations.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Buffer, Compound, NADPH, and HLM Incubate Mix Compound and HLM at 37°C Reagents->Incubate Initiate Add NADPH Incubate->Initiate Sample Take Samples at Time Points Initiate->Sample Quench Stop Reaction with Acetonitrile Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Determine t½ and Clint Analyze->Calculate

Workflow for metabolic stability assay.
Kinetic Solubility Assay by Nephelometry

This high-throughput assay provides a rapid assessment of the solubility of a compound under non-equilibrium conditions.[11]

Step-by-Step Methodology:

  • Reagent and Sample Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a serial dilution of the test compound stock solution in a 96-well or 384-well plate using DMSO.

  • Assay Procedure:

    • Dispense a small volume (e.g., 2 µL) of each DMSO dilution into a clear-bottomed microplate.

    • Rapidly add a larger volume (e.g., 198 µL) of PBS to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

    • Mix the plate thoroughly.

  • Measurement:

    • Immediately measure the light scattering of each well using a nephelometer.[12][13] The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis:

    • Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.

    • The kinetic solubility is typically defined as the concentration at which a significant increase in the nephelometry signal is observed, indicating the onset of precipitation.[13]

Case Study: Thietane as a Bioisostere in an Antiviral Drug Candidate

While specific, data-rich case studies for thietanes are still emerging, a notable example comes from the development of antiviral nucleoside analogues. In a study targeting viruses such as Dengue and Chikungunya, researchers synthesized 2'-spirothietane uridine derivatives as analogues of previously reported 2'-spiro-oxetane compounds.[14]

The thietane-containing nucleosides demonstrated a broader spectrum of antiviral activity compared to their oxetane counterparts.[14] Molecular modeling studies suggested that the sulfur atom of the thietane ring forms a key hydrogen bond with a conserved asparagine residue in the viral polymerase active site. This interaction was predicted to be stronger than the corresponding interaction with the oxygen of the oxetane ring, providing a potential explanation for the enhanced activity of the thietane analogues.[14] This case highlights how the subtle electronic and geometric differences between thietane and oxetane can be exploited to improve biological activity.

Conclusion and Future Perspectives

References

  • Thietanes and Derivatives thereof in Medicinal Chemistry. Request PDF - ResearchGate. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. Available from: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. Available from: [Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Recent synthesis of thietanes - ResearchGate. Available from: [Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry - Bentham Science Publisher. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. Available from: [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available from: [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - NIH. Available from: [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. Available from: [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides | The Journal of Organic Chemistry. Available from: [Link]

  • 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties - ResearchGate. Available from: [Link]

  • Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. Available from: [Link]

  • E. Block The first isolation and identification of thietane and several of its homologues dates back to 1916.[1] The synthesis a. Available from: [Link]

Sources

Methodological & Application

1-(Thietan-3-yl)hydrazine dihydrochloride as a precursor for antiviral nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

1-(Thietan-3-yl)hydrazine Dihydrochloride: A Versatile Precursor for the Synthesis of Novel Antiviral Nucleoside Analogues

Abstract

Nucleoside analogues are a cornerstone of antiviral chemotherapy, with numerous approved drugs targeting viral polymerases.[1][2] A critical strategy in developing next-generation agents involves modifying the core sugar moiety to enhance metabolic stability and improve the therapeutic window.[2][3] This guide details the application of 1-(Thietan-3-yl)hydrazine dihydrochloride as a key precursor for synthesizing novel nucleoside analogues. The incorporation of a four-membered thietane ring, a sulfur-containing bioisostere of the oxetane found in the natural product Oxetanocin A, offers significant advantages, including increased stability against acidic hydrolysis and enzymatic cleavage by phosphorylases.[4][5] We present the rationale, a detailed synthetic protocol for creating thietanyl-substituted pyrazole nucleosides, and a discussion of the expected biological mechanism of action.

Introduction: The Rationale for Thietane-Containing Nucleosides

The therapeutic efficacy of nucleoside analogues is often limited by their in vivo stability. The glycosidic bond connecting the nucleobase to the sugar ring is susceptible to enzymatic cleavage, leading to inactivation.[4] A proven strategy to overcome this is the modification of the carbohydrate portion.[3] The discovery of Oxetanocin A, a nucleoside with a four-membered oxetane ring, demonstrated that such constrained structures could exhibit potent antiviral and antitumor activity.[4]

Replacing the oxygen atom in the sugar ring with sulfur to create a thietane moiety (thionucleosides) is a logical and powerful extension of this concept.[5][6] This substitution offers two primary advantages:

  • Enhanced Stability: The C-S bond is generally more resistant to acidic hydrolysis than the C-O acetal bond, leading to a longer biological half-life.[4]

  • Modulated Biological Activity: The change in ring pucker, bond lengths, and electronic properties introduced by the sulfur atom can lead to unique interactions with viral enzymes, potentially expanding the antiviral spectrum or overcoming resistance mechanisms.[3][5]

1-(Thietan-3-yl)hydrazine dihydrochloride serves as a unique building block, enabling the direct incorporation of the robust thietane ring into the heterocyclic base of the nucleoside analogue, creating novel chemical space for antiviral drug discovery.

Precursor Profile: 1-(Thietan-3-yl)hydrazine Dihydrochloride

This precursor is supplied as a stable, crystalline dihydrochloride salt, which improves its shelf-life and handling properties compared to the free base.[7][8] The free hydrazine can be liberated in situ during the reaction using a suitable non-nucleophilic base.

PropertyValueSource
Chemical Formula C₃H₈N₂S · 2HCl[9]
Molecular Weight 177.10 g/mol Calculated
CAS Number 1374743-91-5 (Free Base)[10]
Appearance White to off-white crystalline solidGeneral Observation
Solubility Soluble in water, methanolInferred
Storage Store in a cool, dry place under inert atmosphere

Synthetic Application: Protocol for Thietanyl-Pyrazole Nucleosides

This section provides a representative protocol for the synthesis of a novel pyrazole C-nucleoside analogue, where the thietanyl group is a key substituent on the nucleobase. Hydrazine derivatives are classical precursors for the formation of pyrazole rings via cyclocondensation with a 1,3-dielectrophile.

Overall Synthetic Workflow

The synthesis follows a logical progression from a protected ribose starting material to the final, deprotected thietanyl-pyrazole nucleoside. The key transformation is the base-mediated condensation and cyclization of the hydrazine precursor with a sugar-derived β-ketoester.

G cluster_0 cluster_1 cluster_2 A Protected Ribose (e.g., Triacetylribose) B Sugar β-Ketoester Intermediate A->B C-Glycosylation (e.g., with ethyl acetoacetate) C 1-(Thietan-3-yl)hydrazine · 2HCl D Protected Thietanyl-Pyrazole C-Nucleoside C->D Condensation & Cyclization (in situ free base) E Final Thietanyl-Pyrazole C-Nucleoside D->E Deprotection (e.g., Zemplén Conditions)

Caption: General workflow for the synthesis of thietanyl-pyrazole C-nucleosides.
Detailed Step-by-Step Protocol

Objective: To synthesize 1-(β-D-ribofuranosyl)-3-methyl-5-(thietan-3-yl)-1H-pyrazole.

Materials:

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

  • Ethyl acetoacetate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 1-(Thietan-3-yl)hydrazine dihydrochloride (Precursor)

  • Triethylamine (TEA)

  • Anhydrous Ethanol (EtOH)

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of the Sugar β-Ketoester Intermediate

Causality: This step creates the 1,3-dielectrophilic system required for the subsequent cyclization with the hydrazine precursor. BF₃·OEt₂ is a Lewis acid that activates the anomeric position of the protected ribose for C-glycosylation.

  • Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 equivalent) in anhydrous DCM.

  • Add ethyl acetoacetate (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., Hexanes:EtOAc gradient) to yield the pure β-ketoester intermediate.

Step 2: Condensation and Cyclization to Form the Protected Nucleoside

Causality: Triethylamine is a non-nucleophilic base used to neutralize the two hydrochloride equivalents of the precursor, liberating the free hydrazine nucleophile in situ. The subsequent heating in ethanol promotes both the initial condensation to form a hydrazone and the intramolecular cyclization to yield the stable pyrazole ring.

  • Dissolve the purified sugar β-ketoester intermediate (1 equivalent) in anhydrous ethanol.

  • Add 1-(Thietan-3-yl)hydrazine dihydrochloride (1.1 equivalents).

  • Add triethylamine (2.5 equivalents) to the suspension.

  • Reflux the reaction mixture for 6-8 hours, monitoring for the formation of the product by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the protected thietanyl-pyrazole nucleoside.

Step 3: Deprotection to Yield the Final Nucleoside Analogue

Causality: The Zemplén deacetylation is a standard method for removing acetyl protecting groups from sugar hydroxyls under mild, basic conditions, preserving the integrity of the newly formed nucleoside.

  • Dissolve the purified, protected nucleoside (1 equivalent) in anhydrous methanol.

  • Add a catalytic amount of 0.5 M sodium methoxide in methanol.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with Amberlite® IR120 (H⁺ form) resin until the pH is ~7.

  • Filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final, deprotected thietanyl-pyrazole C-nucleoside.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Biological Activity and Mechanism of Action

General Antiviral Mechanism

Most nucleoside analogues must be anabolized intracellularly to their triphosphate form to exert antiviral activity.[3][11] This three-step phosphorylation is catalyzed by host or viral kinases. The resulting nucleoside triphosphate (NTP) analogue then competes with the natural NTP for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[3][12] Incorporation can lead to one of two outcomes:

  • Chain Termination: If the analogue lacks a 3'-hydroxyl group (or its equivalent), no further nucleotides can be added, halting replication.[3][13]

  • Viral Mutagenesis: Some analogues can be incorporated and allow further extension, but their presence in the template strand leads to errors during subsequent replication cycles.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 A Thietanyl-Nucleoside (Pro-drug) B Thietanyl-Nucleoside Monophosphate A->B Kinase I C Thietanyl-Nucleoside Diphosphate B->C Kinase II D Active Thietanyl-Nucleoside Triphosphate (NTP) C->D Kinase III E Viral Polymerase D->E F Chain Termination or Inhibition of Replication E->F Incorporation into Viral DNA/RNA

Caption: The intracellular activation pathway of antiviral nucleoside analogues.
Antiviral Activity of Related Thietanose Nucleosides

While data for thietanyl-pyrazole nucleosides is not yet available, previously synthesized thietanose nucleosides (where the thietane replaces the ribose ring) have demonstrated promising antiviral activity, validating the thietane moiety as a pharmacologically relevant scaffold.

Compound ClassTarget VirusActivity (EC₅₀)Cytotoxicity (CC₅₀)Reference
d-Thietanose Cytidine AnalogueHIV-11.3 µM>20 µM[4][14]
d-Thietanose 5-FluorocytidineHIV-15.8 µM>20 µM[4][14]
d-Thietanose Uridine AnalogueHIV-16.9 µM>20 µM[4][14]
2'-Spiro-Thietane UridineChikungunya Virus (CHIKV)2.5 µM>100 µM[3]
2'-Spiro-Thietane UridineDengue Virus (DENV)16 µM>100 µM[3]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

The synthesis of novel analogues using precursors like 1-(Thietan-3-yl)hydrazine dihydrochloride is crucial for expanding the structure-activity relationship (SAR) knowledge and developing agents with improved potency and broader antiviral spectrums.[3]

Conclusion

1-(Thietan-3-yl)hydrazine dihydrochloride is a highly valuable and versatile precursor for the synthesis of novel antiviral nucleoside analogues. Its use allows for the strategic incorporation of a metabolically robust thietane ring into heterocyclic base systems, opening new avenues for drug design. The provided protocol for synthesizing thietanyl-pyrazole nucleosides is based on established, reliable chemical transformations and serves as a template for creating libraries of related compounds for biological screening. The demonstrated activity of existing thietane-containing nucleosides provides a strong rationale for the continued exploration of this chemical space in the search for potent inhibitors of viral replication.

References

  • Choi, Y., et al. (2007). Synthesis and Anti-HIV Activity of d- and l-Thietanose Nucleosides. Journal of Medicinal Chemistry, 50(12), 2895-2903. [Link]

  • Schroven, M., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters, 13(12), 1968-1975. [Link]

  • Yin, J., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1246-1293. [Link]

  • Eyer, L., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 14(9), 1863. [Link]

  • Galabov, A. S., et al. (2021). Antiviral nucleoside analogs. Antiviral Chemistry, 1(1), 1-23. [Link]

  • Ueda, T. (1991). Synthesis and Biological Activity of Thionucleosides. Journal of Synthetic Organic Chemistry, Japan, 49(7), 633-644. [Link]

  • Balzarini, J., et al. (2012). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Universitat Autònoma de Barcelona. [Link]

  • Ozerov, A. A., et al. (2021). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. Molecular Diversity, 25(1), 473-490. [Link]

  • Choi, Y., et al. (2007). Synthesis and Anti-HIV Activity of d- and l-Thietanose Nucleosides. ACS Publications. [Link]

  • PubChem. (n.d.). (thietan-3-yl)hydrazine dihydrochloride. National Center for Biotechnology Information. [Link]

  • O'Donovan, F. P., et al. (2018). Synthesis and Biological Evaluation of Novel Thionucleosides. Mini-Reviews in Medicinal Chemistry, 18(1), 1-1. [Link]

  • Kim, J. H., et al. (2001). Synthesis and biological evaluation of thymine nucleosides fused with 3',4'-tetrahydrofuran ring. Bioorganic & Medicinal Chemistry Letters, 11(22), 2915-2917. [Link]

  • Schroven, M., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters. [Link]

  • Pană, M. A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. International Journal of Molecular Sciences, 23(19), 11778. [Link]

  • El-Sayed, W. A., et al. (2015). Synthesis, Biological and Anti-tumor Evaluation of Some New Nucleosides Incorporating Heterocyclic Moieties. Med chem, 5(11), 492-503. [Link]

  • Animated HIV Science. (2013). Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). YouTube. [Link]

  • ResearchGate. (n.d.). Scheme 24: Synthesis of optically active thietanose nucleosides from D-and L-xyloses. [Link]

  • Block, E. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 39: Hetarenes and Related Ring Systems. Thieme. [Link]

  • Ozerov, A. A., et al. (2020). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. ResearchGate. [Link]

  • Google Patents. (2021). CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.
  • ResearchGate. (n.d.). Synthesis of thietane nucleosides by glycosidation of thietanose derivatives with nucleobases. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Kumar, P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(15), 4557. [Link]

  • ResearchGate. (n.d.). Mechanism of action of nucleosidic analogs. [Link]

  • Marzabadi, C. H., et al. (2002). The synthesis and biological evaluation of novel bridging nucleoside analogues. Bioorganic & Medicinal Chemistry, 10(2), 273-281. [Link]

  • Haikal, A. Z., et al. (2014). Synthesis and Biological Evaluation of 2-Oxo/Thioxoquinoxaline and 2-Oxo/Thioxoquinoxaline-Based Nucleoside Analogues. Molecules, 19(10), 15884-15901. [Link]

  • Zhang, H., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances, 9(28), 16181-16196. [Link]

  • Google Patents. (1961). US2978296A - Manufacture of hydrazine dihydrohalides.
  • All about chemistry. (2020). Thietane: Preparation and Reactivity. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. [Link]

  • PubChem. (n.d.). Hydrazine, dihydrochloride. National Center for Biotechnology Information. [Link]

  • Globe Thesis. (2023). Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. [Link]

  • ChemBK. (n.d.). (Thietan-3-yl)hydrazine. [Link]

  • Loba Chemie. (n.d.). HYDRAZINE DIHYDROCHLORIDE. [Link]

Sources

Troubleshooting & Optimization

optimizing regioselectivity in pyrazole synthesis from unsymmetrical diketones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing the regioselective synthesis of pyrazoles from unsymmetrical 1,3-diketones. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the isomeric outcome of the Knorr pyrazole synthesis and related reactions. Here, we dissect common experimental issues, explain the underlying mechanistic principles, and provide actionable, field-tested protocols to achieve high regioselectivity.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses foundational concepts that are crucial for understanding and troubleshooting your reaction.

Q1: What is the primary challenge in pyrazole synthesis from unsymmetrical 1,3-diketones?

The core challenge is a lack of regioselectivity. The reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine can, in principle, yield two different regioisomeric pyrazoles.[1] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons, leading to a mixture of products that can be difficult to separate.[2]

Q2: What is the generally accepted mechanism for this reaction?

The Knorr pyrazole synthesis is a condensation reaction.[3] It proceeds through a series of steps:

  • Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the diketone to form a carbinolamine intermediate.

  • Dehydration: This intermediate loses a molecule of water to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine attacks the second carbonyl group.

  • Final Dehydration: A second molecule of water is eliminated to form the aromatic pyrazole ring.

The regiochemical outcome is determined at the initial nucleophilic attack step. The relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two hydrazine nitrogens dictate the preferred reaction pathway.[1]

Q3: Which carbonyl group on the unsymmetrical diketone is more reactive?

The reactivity is governed by a combination of electronic and steric factors:

  • Electronic Effects: An electron-withdrawing group (e.g., -CF₃, -NO₂) adjacent to a carbonyl carbon increases its electrophilicity, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating group (e.g., -OCH₃, -CH₃) decreases its reactivity.

  • Steric Effects: A bulky substituent near a carbonyl group will sterically hinder the approach of the hydrazine nucleophile, directing the attack towards the less hindered carbonyl.[4]

Q4: How does the reaction pH influence regioselectivity?

The pH of the reaction medium is a critical parameter.[1]

  • Acidic Conditions: In an acidic medium, the more basic carbonyl oxygen gets protonated, activating that carbonyl group for attack. This can significantly enhance the rate of reaction and influence the regioselectivity. Acid catalysis also facilitates the two dehydration steps, which are often rate-limiting.[5]

  • Neutral/Basic Conditions: Under neutral or basic conditions, the intrinsic electronic and steric properties of the diketone play a more dominant role. The outcome is often determined by the relative stability of the possible intermediates.

Section 2: Troubleshooting Guide - Common Scenarios & Solutions

This guide provides a structured approach to diagnosing and solving common issues encountered during synthesis.

Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Analysis & Causality: This is the most frequent issue and typically arises when using standard protic solvents like ethanol or methanol at room temperature or reflux.[6] In these solvents, the energy barrier for attack at either carbonyl is often very similar, leading to poor selectivity. The solvent may not be effectively differentiating between the two transition states leading to the different isomers.

Solutions:

  • Solvent System Modification (High-Impact): Switch from standard alcohols to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2]

    • Why it works: Fluorinated alcohols are excellent hydrogen bond donors but poor nucleophiles and poor hydrogen bond acceptors. This unique property allows them to stabilize intermediates and transition states, often amplifying the small intrinsic reactivity differences between the two carbonyl sites and leading to a dramatic improvement in regioselectivity.[2]

  • Implement Acid Catalysis: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or TFA).

    • Why it works: As mentioned in the FAQ, acid selectively protonates the more basic carbonyl, creating a more pronounced electronic difference between the two reactive sites and directing the nucleophilic attack. Gosselin et al. demonstrated that adding aqueous HCl to aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can lead to excellent regioselectivity and yields.[5]

  • Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, reducing the thermal energy of the system can favor the pathway with the lower activation energy, potentially increasing the ratio of the desired isomer.

Problem 2: The major product is the undesired regioisomer.

Analysis & Causality: The reaction is selective, but for the wrong isomer. This indicates that the kinetically or thermodynamically favored pathway under your current conditions leads to the unwanted product. For instance, in diketones with a trifluoromethyl group, the initial attack often occurs at the more electrophilic carbonyl adjacent to the CF₃ group. If the desired isomer requires attack at the other carbonyl, a different strategy is needed.

Solutions:

  • Switch Catalysis Conditions: If you are running under acidic conditions, try neutral or basic conditions, and vice versa. The mechanism and the key intermediates can change depending on the pH, which can invert the selectivity.

  • Leverage Steric Hindrance: If possible, modify the substrate to introduce a bulky protecting group or substituent that sterically blocks the undesired reaction site, forcing the hydrazine to attack the desired carbonyl.

  • Explore Alternative Synthetic Routes: The classic Knorr synthesis is not the only option. Other methods, such as those starting from β-hydroxy ketones or employing 1,3-dipolar cycloadditions, may offer complementary regioselectivity.[7][8]

Problem 3: The reaction is sluggish and gives a low yield, even with poor selectivity.

Analysis & Causality: Low yields often point to inefficient dehydration steps or unfavorable reaction kinetics. The formation of stable hemiaminal or pyrazoline intermediates that do not readily convert to the final product can also be a cause.

Solutions:

  • Introduce an Acid Catalyst: This is the most common solution. An acid catalyst is crucial for promoting the two dehydration steps required to form the aromatic pyrazole ring.[5]

  • Increase Reaction Temperature or Use Microwave Irradiation: Increasing the temperature provides the necessary activation energy. Microwave-assisted synthesis is particularly effective for accelerating condensation reactions, often reducing reaction times from hours to minutes and improving yields.[9]

  • Use a Dehydrating Agent: In some cases, adding a mild dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the final pyrazole product.

Section 3: Advanced Protocols for Enhancing Regioselectivity

Here we provide detailed, step-by-step experimental procedures for implementing the high-impact solutions discussed above.

Protocol 1: High-Regioselectivity Synthesis Using Fluorinated Alcohols

This protocol is adapted from methodologies that have shown dramatic increases in regioselectivity.[2]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity from an unsymmetrical 1,3-diketone and a monosubstituted hydrazine.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1-0.2 M.

  • Reactant Addition: To the stirring solution, add the monosubstituted hydrazine (1.1 eq) dropwise at room temperature. Safety Note: Hydrazines are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed (typically 1-4 hours).

  • Workup: a. Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Analyze the final product and determine the regioisomeric ratio using ¹H NMR, ¹⁹F NMR (if applicable), or HPLC.

Protocol 2: Acid-Catalyzed Synthesis in Aprotic Dipolar Solvents

This protocol is based on the findings of Gosselin et al. for achieving high selectivity.[5]

Objective: To achieve high regioselectivity by using a strong acid catalyst in an aprotic solvent.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the arylhydrazine hydrochloride salt (1.1 eq) and the unsymmetrical 1,3-diketone (1.0 eq) in N,N-dimethylacetamide (DMAc) (approx. 0.2 M).

  • Catalyst Addition: To this mixture, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq of 10 N HCl (aq)).

  • Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: a. Upon completion, carefully quench the reaction by adding it to a stirred mixture of ice and water. b. Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate). c. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. d. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Analysis: Purify the residue via flash chromatography and determine the regioisomeric ratio by NMR or HPLC.

Section 4: Visual Guides & Data Summary
Mechanistic Overview: The Competing Pathways

The diagram below illustrates the critical branching point in the Knorr synthesis that determines the final regioisomeric outcome.

Caption: Competing reaction pathways in the Knorr pyrazole synthesis.

Troubleshooting Workflow

Use this decision tree to systematically address poor regioselectivity in your experiments.

G start Start: Reaction yields regioisomeric mixture check_ratio Is ratio < 90:10? start->check_ratio solvent Change Solvent: Ethanol -> TFE or HFIP (Protocol 1) check_ratio->solvent Yes success Success: Optimized Selectivity check_ratio->success No acid Introduce Acid Catalyst (e.g., HCl in DMAc) (Protocol 2) solvent->acid temp Lower Reaction Temperature acid->temp reassess Re-evaluate Ratio temp->reassess reassess->success Ratio > 90:10 fail Consider Alternative Synthetic Routes reassess->fail Ratio still poor

Caption: Decision workflow for optimizing pyrazole synthesis regioselectivity.

Data Summary: Effect of Solvents on Regioselectivity

The choice of solvent has a profound impact on the outcome of the reaction. The following table, based on data reported in the literature, exemplifies this effect for a model reaction between a 1-aryl-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.[2]

SolventTemperature (°C)Regioisomeric Ratio (3-CF₃ : 5-CF₃)Predominant IsomerReference
Ethanol (EtOH)251 : 1.25-CF₃[2]
Acetonitrile (MeCN)251 : 1.35-CF₃[2]
2,2,2-Trifluoroethanol (TFE) 25 >20 : 1 3-CF₃ [2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) 25 >20 : 1 3-CF₃ [2]

Table demonstrates the dramatic shift in regioselectivity towards the 3-CF₃ isomer when switching from conventional solvents to fluorinated alcohols.

References
  • Alan R. Katritzky, et al. "Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles." The Journal of Organic Chemistry. [Link]

  • Deng, X. & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Organic Chemistry Portal. [Link]

  • Fallacara, A. L., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PubMed Central. [Link]

  • Chem Help ASAP. "Knorr pyrazole synthesis from a ketoester - laboratory experiment." YouTube. [Link]

  • Abbiate, V., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry. [Link]

  • Abbiate, V., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." ACS Publications. [Link]

  • G. P. S. S. R. K. Sastry, et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI. [Link]

  • Padmavathi, V., et al. "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues." Organic & Biomolecular Chemistry. [Link]

  • "Pyrazole synthesis." Organic Chemistry Portal. [Link]

  • Kumar, A., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI. [Link]

  • Guesmi, Z., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC - NIH. [Link]

  • El-Faham, A., et al. "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." PMC - NIH. [Link]

  • Dömling, A., et al. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journals. [Link]

  • Deadman, B. J., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." RSC Publishing. [Link]

  • Pinto, D. C. G. A., et al. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." MDPI. [Link]

  • Al-Mulla, A. "Microwave-assisted organic synthesis of pyrroles (Review)." Pensoft Publishers. [Link]

  • Pinto, D. C. G. A., et al. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." ResearchGate. [Link]

  • Reddy, T. R., et al. "A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes." Organic & Biomolecular Chemistry. [Link]

Sources

Validation & Comparative

The Ascendant Rivals: A Comparative Guide to Thietane and Oxetane Bioisosteres in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the strategic modulation of molecular properties is paramount. Bioisosterism, the practice of substituting one chemical group for another with similar steric or electronic characteristics, stands as a cornerstone of modern medicinal chemistry. Among the rising stars in the bioisosteric toolkit are small, saturated heterocycles, with oxetanes and their sulfur-containing cousins, thietanes, garnering significant attention. This guide provides an in-depth, comparative analysis of these two four-membered rings, moving beyond theoretical concepts to deliver field-proven insights and experimental data to inform rational drug design.

The Allure of the Small Ring: Why Oxetanes and Thietanes?

The drive to escape "flatland" in drug discovery—the over-reliance on aromatic, sp²-rich scaffolds—has led researchers to embrace three-dimensional motifs. Oxetanes and thietanes offer a compelling proposition: they are small, polar, and conformationally constrained, allowing for nuanced adjustments to a molecule's physicochemical profile. Their incorporation can profoundly influence key drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and even target engagement. While oxetanes have enjoyed a more prominent role in recent years, thietanes, in their various oxidation states, are emerging as a versatile alternative with distinct and potentially advantageous characteristics.

Oxetane: The Established Contender

The oxetane ring has become a valuable tool for medicinal chemists seeking to enhance the properties of lead compounds.[1] Its utility stems from a unique combination of features:

  • Polarity and Solubility Enhancement: The ether oxygen of the oxetane ring is a hydrogen bond acceptor, which can improve a compound's interaction with water and, consequently, its aqueous solubility. This has been a successful strategy to address solubility issues in several drug discovery programs.[2]

  • Metabolic Stability: Oxetanes can serve as metabolically stable bioisosteres for more labile groups like gem-dimethyl or carbonyl functionalities.[2] By blocking sites of metabolism, they can increase a compound's half-life. However, it is crucial to note that oxetane rings can be subject to metabolic cleavage, primarily through microsomal epoxide hydrolase (mEH).[2]

  • Lipophilicity Reduction: The polar nature of the oxetane ring generally leads to a reduction in lipophilicity (LogD) compared to its carbocyclic or gem-dimethyl counterparts. This can be advantageous for improving a compound's overall ADME (absorption, distribution, metabolism, and excretion) profile.[2]

  • Vectorial Orientation: The rigid, puckered structure of the oxetane ring provides a well-defined exit vector for substituents, allowing for precise positioning within a protein binding pocket.

Thietane: The Versatile Challenger

While less explored than oxetanes, thietanes offer a unique and, in some cases, superior set of properties for drug designers.[3] A key distinguishing feature is the sulfur atom, which can exist in three oxidation states: thietane, thietane-1-oxide (sulfoxide), and thietane-1,1-dioxide (sulfone). This provides an additional layer of control over the molecule's physicochemical properties.

  • Modulated Polarity: The sulfur atom in a thietane is less electronegative than the oxygen in an oxetane, resulting in a less polar ring in its native state. However, oxidation to the sulfoxide and sulfone dramatically increases polarity and hydrogen bonding capacity.

  • Lipophilicity Range: The ability to modulate the oxidation state of the sulfur atom allows for a wider range of accessible lipophilicity values compared to the fixed polarity of the oxetane's ether oxygen.

  • Unique Interactions: The sulfur atom can participate in different non-covalent interactions compared to oxygen, such as sulfur-π and lone pair-π interactions, which could lead to novel binding modes with protein targets.

  • Metabolic Profile: The metabolic fate of thietanes can differ from that of oxetanes, potentially offering an alternative to circumvent specific metabolic liabilities.

Head-to-Head Comparison: Experimental Evidence

The true value of a bioisosteric replacement is determined through empirical testing. Two key case studies highlight the nuanced differences between oxetanes and thietanes and the importance of experimental validation.

Case Study 1: Bioisosteres of Carboxylic Acids

In a direct comparative study, oxetan-3-ol, thietan-3-ol, and its oxidized derivatives were evaluated as bioisosteres for the carboxylic acid moiety in a series of phenylpropionic acid and ibuprofen analogues.[4]

Key Findings:

Compound ClasspKalogD7.4Permeability (PAMPA)
Phenylpropionic Acid~4.5-0.49Low
Oxetan-3-ol derivative>122.07High
Thietan-3-ol derivative>122.34High
Thietan-1-oxide derivative>121.15Moderate
Thietan-1,1-dioxide derivative~9.30.88Moderate

As presented in the table above, the data reveals a stark contrast in acidity, with the oxetane and thietane derivatives being significantly less acidic than the parent carboxylic acid. This can be a crucial advantage in designing drugs that need to cross biological membranes. The oxetane and thietane analogs also demonstrated significantly higher lipophilicity and permeability.[4] Interestingly, oxidation of the thietane ring to the sulfoxide and sulfone provided a means to fine-tune lipophilicity and permeability, occupying a space between the highly permeable thietane/oxetane analogs and the poorly permeable carboxylic acid.[4]

When incorporated into ibuprofen, the oxetane and thietane analogs exhibited a surprising shift in biological activity, gaining inhibitory activity against 5-lipoxygenase (5-LOX), a property not seen with the parent drug.[4] This underscores a critical principle: bioisosteric replacement can not only modulate pharmacokinetic properties but also uncover novel pharmacodynamics.

Case Study 2: Antiviral Nucleoside Analogs

A study on 2'-spirocyclic uridine derivatives revealed a surprising outcome when comparing oxetane and thietane bioisosteres for antiviral activity.[5]

Key Findings:

  • Enhanced Activity: The 2'-spirothietane uridine derivatives demonstrated not only activity against Hepatitis C Virus (HCV) and Dengue virus (DENV), similar to their oxetane counterparts, but also extended their activity to alphaviruses like Chikungunya virus (CHIKV) and Sindbis virus (SINV).[5]

  • Improved Potency: In several instances, the thietane-containing compounds showed superior potency compared to their direct oxetane analogs.[5]

  • Structural Rationale: Molecular modeling suggested that the sulfur atom of the thietane ring could form a stronger interaction with a key asparagine residue (ASN 291) in the viral polymerase compared to the oxygen of the oxetane. The acceptor-donor distance was shorter in the thietane complex (3.324 Å) than in the oxetane complex, potentially explaining the enhanced activity.[5]

This case study provides compelling evidence that the subtle differences in size, geometry, and electronic properties between sulfur and oxygen can lead to significant and beneficial changes in target engagement and biological activity.

Experimental Workflows

To facilitate the exploration of these bioisosteres in your own research, we provide the following representative experimental protocols.

Synthesis of 3-Substituted Oxetanes and Thietanes

The following is a general procedure for the synthesis of 3-substituted oxetan-3-ols and thietan-3-ols via Grignard addition to the corresponding ketones, as described in the carboxylic acid bioisostere study.[4]

Step-by-Step Protocol:

  • Grignard Reagent Formation: Prepare the desired Grignard reagent (e.g., phenethylmagnesium chloride) from the corresponding alkyl or aryl halide and magnesium turnings in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

  • Addition to Ketone: To a solution of oxetan-3-one or thietan-3-one in anhydrous solvent at 0 °C under an inert atmosphere, add the freshly prepared Grignard reagent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted oxetan-3-ol or thietan-3-ol.

Oxidation of Thietan-3-ols

For the oxidation of the thietane ring, the following procedures can be employed:[4]

  • To Sulfoxide: Treat the thietan-3-ol with 1.1 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane at 0 °C to room temperature.

  • To Sulfone: Treat the thietan-3-ol with 2.2 equivalents of Oxone® in a mixture of methanol and water at room temperature.

In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of oxetane- and thietane-containing compounds in human liver microsomes (HLM).

Step-by-Step Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a phosphate buffer (e.g., 100 mM, pH 7.4), and the test compound (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.

Visualizing the Concepts

To better understand the relationships and workflows discussed, the following diagrams are provided.

G cluster_properties Physicochemical Properties cluster_bioisosteres Bioisosteres Solubility Aqueous Solubility Lipophilicity Lipophilicity (LogD) Metabolism Metabolic Stability pKa Acidity/Basicity (pKa) Target Target Engagement Oxetane Oxetane Oxetane->Solubility Increases Oxetane->Lipophilicity Decreases Oxetane->Metabolism Generally Increases Oxetane->pKa Modulates Oxetane->Target Thietane Thietane Thietane->Solubility Increases (Oxidized) Thietane->Lipophilicity Tunable Thietane->Metabolism Alternative Profile Thietane->pKa Modulates Thietane->Target Alternative Interactions

Caption: Impact of Oxetane and Thietane Bioisosteres on Key Drug Properties.

G cluster_synthesis Synthesis & Characterization cluster_testing In Vitro & In Vivo Testing start Lead Compound with Metabolic Liability or Poor Solubility decision Introduce Bioisostere? start->decision synth_ox Synthesize Oxetane Analog decision->synth_ox Yes synth_th Synthesize Thietane Analog decision->synth_th Yes props Characterize Physicochemical Properties (Solubility, LogD, pKa) synth_ox->props synth_th->props met_stab Metabolic Stability Assay (HLM) props->met_stab activity Biological Activity Assay met_stab->activity pk Pharmacokinetic Studies activity->pk sar SAR Analysis and Lead Optimization pk->sar

Caption: Workflow for Comparative SAR Studies of Oxetane and Thietane Bioisosteres.

Conclusion and Future Outlook

The choice between an oxetane and a thietane bioisostere is not a matter of inherent superiority but of context-dependent optimization. Oxetanes are a well-validated and effective choice for improving solubility and metabolic stability, with a rich history of application in medicinal chemistry.[1][2] Thietanes, while less conventional, offer a broader palette of tunable physicochemical properties due to the variable oxidation state of the sulfur atom.[3] The case studies presented herein demonstrate that thietanes can not only match but in some instances surpass oxetanes in enhancing biological activity, highlighting the importance of considering this underutilized heterocycle in drug design campaigns.

As our understanding of the subtle interplay between molecular structure and biological function deepens, the rational application of bioisosteres like oxetanes and thietanes will continue to be a critical driver of success in drug discovery. It is through rigorous, comparative studies that we can unlock the full potential of these powerful chemical tools and design the next generation of innovative medicines.

References

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-21. [Link]

  • Vergani, P., Giacomelli, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1148-1153. [Link]

  • Welin, E. R., & Wengryniuk, S. E. (2019). Thietanes and Derivatives thereof in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7999-8016. [Link]

  • Grosse, S., Tahri, A., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters, 13(11), 1879-1884. [Link]

  • Barreiro, G., Arriba, M., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12647-12675. [Link]

  • Symes, O. L., Ishikura, H., & Bull, J. A. (2025). Oxetanes and Thietanes. In Comprehensive Medicinal Chemistry IV. [Link]

  • Bull, J. A., et al. (2022). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. The Journal of Organic Chemistry, 87(17), 11577-11588. [Link]

  • Barreiro, G., Arriba, M., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

Sources

Thietane Scaffolds vs. Acyclic Linkers: A Comparative Guide to Enhancing Drug-like Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Modern Scaffold Design

In the intricate process of drug discovery, the journey from a biologically active hit to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical and pharmacokinetic properties. The structural framework of a molecule, particularly the linkers and scaffolds connecting key pharmacophoric elements, plays a decisive role in determining its ultimate success. For decades, flexible acyclic alkyl chains have been the default choice for linkers due to their synthetic simplicity. However, their inherent conformational flexibility often comes at a cost, leading to entropic penalties upon binding, increased lipophilicity, and susceptibility to metabolic degradation.

This guide provides an in-depth comparison between traditional acyclic linkers and the emerging class of thietane scaffolds. Thietanes, four-membered saturated heterocycles containing a sulfur atom, are gaining significant attention in medicinal chemistry for their unique ability to impart favorable drug-like properties.[1][2] While its oxygen-containing cousin, the oxetane, has been more widely explored, the thietane offers a distinct and, in some ways, more versatile toolset for the medicinal chemist.[1][3] We will dissect the structural and functional advantages of thietanes, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a clear rationale for their strategic implementation.

The Core Advantages: Why Choose a Rigid Scaffold?

The fundamental difference between a thietane and an acyclic linker lies in conformational control. An acyclic chain can adopt a multitude of low-energy conformations, only one of which may be the "bioactive" conformation required for optimal target binding. The molecule must pay an entropic price to "freeze" into this correct orientation. In contrast, a rigid scaffold like thietane pre-organizes the appended functionalities into a more defined spatial arrangement, reducing the entropic cost of binding and potentially increasing potency.[4]

G cluster_0 Acyclic Linker (High Flexibility) cluster_1 Thietane Scaffold (Rigid) A Pharmacophore A Linker Flexible Linker (Multiple Conformations) C Pharmacophore A B Pharmacophore B conf1 conf1 Linker->conf1 Energy conf2 conf2 Linker->conf2 conf3 conf3 Linker->conf3 Scaffold Rigid Thietane (Defined Vector) D Pharmacophore B

Figure 1: Conformational Flexibility of Acyclic Linkers vs. Rigidity of Thietane Scaffolds.

Beyond this fundamental principle, thietanes offer a compelling suite of advantages in three critical areas: metabolic stability, physicochemical properties, and three-dimensional shape.

1. Enhanced Metabolic Stability

Acyclic linkers are often metabolic "hotspots," susceptible to oxidation by cytochrome P450 (CYP) enzymes. Introducing a thietane scaffold can effectively block these metabolic pathways. The sp³-rich, non-planar structure of the thietane ring is less readily recognized by many metabolic enzymes, thereby increasing the compound's half-life and reducing the potential for the formation of reactive metabolites.[5] This strategy is a cornerstone of modern medicinal chemistry, aimed at improving a drug's pharmacokinetic profile.[6]

2. Tunable Physicochemical Properties: The "Three-in-One" Scaffold

Perhaps the most powerful feature of the thietane scaffold is the ability to modulate key physicochemical properties through oxidation of the sulfur atom.[7] This provides a level of control that is impossible with a simple hydrocarbon linker.

  • Thietane (S(II)): The parent thietane is relatively non-polar, acting as a rigid, three-dimensional bioisostere for cyclobutane or gem-dimethyl groups. It introduces spatial bulk with minimal increase in polarity.

  • Thietane Sulfoxide (S(IV)): Oxidation to the sulfoxide introduces a polar sulfinyl group, which is a strong hydrogen bond acceptor. This significantly increases polarity and can dramatically improve aqueous solubility.

  • Thietane Sulfone (S(VI)): Further oxidation to the sulfone creates an even more polar, metabolically robust moiety. Thietane sulfones are excellent for reducing lipophilicity and improving the overall ADME profile of a drug candidate.[7]

This "three-in-one" capability allows chemists to fine-tune solubility and lipophilicity (LogD) without altering the core structure, a significant advantage during lead optimization.[7]

G cluster_props Physicochemical Trends Thietane Thietane (S-II) Low Polarity Sulfoxide Thietane Sulfoxide (S-IV) Intermediate Polarity H-Bond Acceptor Thietane->Sulfoxide Oxidation Sulfone Thietane Sulfone (S-VI) High Polarity Metabolically Stable Sulfoxide->Sulfone Oxidation Prop1 Increasing Aqueous Solubility -> Prop2 Decreasing Lipophilicity (LogD) ->

Figure 2: Modulating Physicochemical Properties via Thietane Oxidation State.

3. Increased Three-Dimensionality (sp³ Character)

The "flatness" of many drug molecules, dominated by aromatic rings, is increasingly associated with poor solubility and promiscuous binding. The puckered, non-planar structure of the thietane ring introduces significant sp³ character, enhancing the molecule's three-dimensionality.[3][5] This can improve aqueous solubility and allow for more specific, shape-dependent interactions with the target protein, leading to higher potency and selectivity.[5]

Data-Driven Comparison: A Tale of Two Linkers

To illustrate these advantages, let's consider a hypothetical lead optimization scenario where an acyclic linker is replaced with a series of thietane scaffolds. The data presented in the tables below is representative of trends observed in medicinal chemistry literature.[7]

Table 1: Comparative Physicochemical Properties

Scaffold / Linker TypeStructure FragmentcLogP (Calculated)Aqueous SolubilityKey Feature
Acyclic Butyl Linker R-CH₂CH₂CH₂CH₃HighLowIncreases lipophilicity
Thietane (S-II) R-thietaneModerateLow-ModerateRigid, 3D shape
Thietane Sulfoxide (S-IV) R-thietane=OLowModerate-HighPolar, H-bond acceptor
Thietane Sulfone (S-VI) R-thietane(=O)₂Very LowHighVery polar, stable

This table illustrates the typical impact of replacing a flexible, lipophilic acyclic chain with progressively more polar thietane scaffolds.

Table 2: Impact on In Vitro ADME & Potency (Case Study Data)

Compound AnalogueLinker / ScaffoldTarget Affinity IC₅₀ (nM)Metabolic Stability t½ (min, HLM)Caco-2 Permeability Pₐₚₚ (10⁻⁶ cm/s)
Parent (Acyclic) n-Propyl501512.0
Analogue 1 (Thietane) Thietan-3-yl35458.5
Analogue 2 (Sulfone) Thietan-3-yl-1,1-dioxide40> 1202.1

This representative data showcases how incorporating a thietane can simultaneously improve potency (lower IC₅₀), dramatically increase metabolic stability (longer half-life in Human Liver Microsomes), while modulating permeability. The reduction in permeability for the highly polar sulfone is an expected trade-off that must be balanced against the gains in stability and solubility.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of such comparative data, standardized in vitro assays are essential. Below are detailed, self-validating protocols for assessing metabolic stability and permeability.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by Phase I enzymes.[6][8]

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating solution (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound to the HLM suspension to a final concentration of 1 µM.

    • Immediately add the pre-warmed NADPH regenerating solution to start the metabolic process.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

    • Intrinsic clearance (Cl_int) can then be calculated based on the half-life and protein concentration.

G A 1. Prepare Reagents (HLM, NADPH, Compound) B 2. Pre-warm at 37°C A->B C 3. Initiate Reaction (Add Compound & NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Ice-cold Acetonitrile) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. Analyze by LC-MS/MS F->G H 8. Calculate t½ & Clint G->H

Figure 3: Workflow for In Vitro Metabolic Stability Assessment.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay assesses a compound's ability to cross the intestinal barrier and identifies its potential as a substrate for efflux transporters like P-glycoprotein.[9][10]

  • Cell Culture:

    • Culture Caco-2 cells until confluent.

    • Seed cells onto permeable Transwell® filter inserts and culture for 21-25 days to allow for differentiation and the formation of a tight, polarized monolayer.

  • Monolayer Integrity Test:

    • Before the assay, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Measurement (A -> B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (e.g., 10 µM) to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver compartment and replace with fresh buffer.

  • Permeability Measurement (B -> A):

    • Simultaneously, perform the experiment in the reverse direction, adding the compound to the basolateral (B) side and sampling from the apical (A) side.

  • Analysis:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions using the equation: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Pₐₚₚ (B->A) / Pₐₚₚ (A->B). An ER > 2 typically indicates that the compound is a substrate of an active efflux transporter.

Conclusion and Future Outlook

While synthetically accessible acyclic linkers will always have a place in drug discovery, the evidence strongly supports the strategic use of thietane scaffolds to overcome common ADME and potency challenges. Their ability to confer conformational rigidity, enhance metabolic stability, and provide a tunable handle on physicochemical properties makes them an exceptionally valuable tool. The thietane's three oxidation states offer a unique advantage, allowing for the rational modulation of polarity and solubility in a way that is simply not possible with traditional hydrocarbon linkers. By replacing flexible, metabolically vulnerable linkers with robust and versatile thietane scaffolds, medicinal chemists can design more sophisticated clinical candidates with a higher probability of success.

References

  • Symes, O. L., Ishikura, H., & Bull, J. A. (2025). Oxetanes and Thietanes. Chapter. [Link]

  • Duncton, M. A. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Wadepohl, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry. (n.d.). Bentham Science. [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. [Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. (2025). ChemRxiv. [Link]

  • Examples of biologically active thietane-containing molecules. (n.d.). ResearchGate. [Link]

  • Permeability and Transporters. (n.d.). Admescope. [Link]

  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics. [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024). YouTube. [Link]

  • Method for Determination of Drug Permeability. (2023). Labinsights. [Link]

  • Permeation Testing. (n.d.). Teledyne LABS. [Link]

  • Metabolic Stability. (n.d.). Pharma Focus Asia. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.